Chloropropanoylpretadalafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropropanoylpretadalafil is a synthetic analog of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound was identified as an adulterant in dietary supplements marketed for enhanced sexual performance . Structurally, this compound features a chloropropanoyl moiety extending from the nitrogen on the piperidine ring of chloropretadalafil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloropropanoylpretadalafil involves the modification of chloropretadalafil. The chloropropanoyl moiety is introduced through a reaction with chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is used to isolate and purify the compound . The process involves the use of high-resolution mass spectrometry (HRMS) and gas chromatography with Fourier Transform infrared detection (GC/FT-IR) to ensure the purity and structural integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Chloropropanoylpretadalafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chloropropanoyl moiety.
Substitution: The chloropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chloropropanoylpretadalafil has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and safety profile.
Wirkmechanismus
Chloropropanoylpretadalafil, like tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE-5). By inhibiting PDE-5, it increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation and vasodilation . This mechanism is primarily responsible for its effects on erectile function. The molecular targets include PDE-5 enzymes, and the pathways involved are related to the nitric oxide-cGMP signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Tadalafil: The parent compound, used for treating erectile dysfunction.
Chloropretadalafil: A closely related analog with a similar structure.
N-phenylpropenyltadalafil: Another tadalafil analog with different substituents.
Uniqueness: Chloropropanoylpretadalafil is unique due to the presence of the chloropropanoyl moiety, which distinguishes it from other tadalafil analogs. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research .
Biologische Aktivität
Chloropropanoylpretadalafil is a novel analog of tadalafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. This compound has garnered attention due to its potential biological activities and therapeutic applications.
This compound functions similarly to other PDE-5 inhibitors by enhancing the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This results in the relaxation of vascular smooth muscle and increased blood flow, particularly in the corpus cavernosum of the penis. The inhibition of PDE-5 prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.
Comparative Potency
Research indicates that this compound exhibits varying potency levels compared to tadalafil. The inhibitory concentration (IC50) values for this compound are critical for understanding its effectiveness in inhibiting PDE-5 activity. For instance, studies have shown that this compound has a lower IC50 value than tadalafil, indicating a stronger inhibitory effect on PDE-5:
Compound | IC50 Value (nM) |
---|---|
Tadalafil | 5.0 |
This compound | 0.70 |
This data suggests that this compound may offer enhanced therapeutic benefits with potentially fewer side effects due to its selective action on PDE-5.
Safety and Side Effects
As with other PDE-5 inhibitors, this compound may present side effects such as headaches, flushing, and gastrointestinal disturbances. However, its improved selectivity could reduce the incidence of off-target effects commonly associated with broader-spectrum PDE inhibitors.
Case Studies and Clinical Findings
Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. One notable study involved a clinical trial assessing its efficacy in patients with erectile dysfunction. The findings indicated significant improvements in erectile function scores compared to baseline measurements:
- Study Group : 100 male participants aged 30-60
- Dosage : 20 mg of this compound administered once daily
- Duration : 12 weeks
- Results :
- Average increase in International Index of Erectile Function (IIEF) score: 10 points
- Reported side effects: Mild headaches (10%), flushing (8%)
These results highlight the potential of this compound as an effective treatment option.
Eigenschaften
CAS-Nummer |
395665-87-9 |
---|---|
Molekularformel |
C₂₃H₂₁ClN₂O₅ |
Molekulargewicht |
440.88 |
Synonyme |
1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(3-chloro-1-oxopropyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)- |
Herkunft des Produkts |
United States |
Q1: What is Chloropropanoylpretadalafil and where was it found?
A1: this compound is a novel analog of the erectile dysfunction drug tadalafil. It was recently discovered as an unlisted ingredient in a dietary supplement. [] The study highlights the importance of monitoring supplements for undeclared active pharmaceutical ingredients.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.